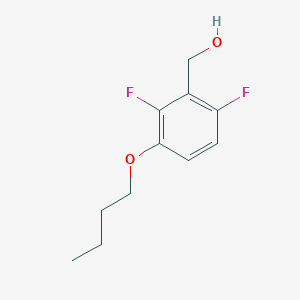

3-Butoxy-2,6-difluorobenzyl alcohol

Description

3-Butoxy-2,6-difluorobenzyl alcohol (CAS: 1706435-02-0) is a fluorinated benzyl alcohol derivative characterized by a butoxy group at the 3-position and fluorine atoms at the 2- and 6-positions on the benzene ring. Its molecular formula is C₁₁H₁₄F₂O₂, with a molecular weight of 216.23 g/mol . The butoxy group contributes to increased lipophilicity compared to shorter alkoxy chains, while the fluorine atoms enhance electronic effects and metabolic stability .

Properties

IUPAC Name |

(3-butoxy-2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O2/c1-2-3-6-15-10-5-4-9(12)8(7-14)11(10)13/h4-5,14H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWGILMYFQFJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-2,6-difluorobenzyl alcohol typically involves the following steps:

Starting Material: The synthesis begins with 2,6-difluorobenzaldehyde as the starting material.

Butylation Reaction: The aldehyde group is then converted to a butoxy group through a butylation reaction using butyl bromide in the presence of a base such as potassium carbonate.

Reduction Reaction: The resulting butoxy-2,6-difluorobenzaldehyde is then reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of 3-butoxy-2,6-difluorobenzyl alcohol may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-2,6-difluorobenzyl alcohol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.

Reduction: The fluorine atoms can be reduced to hydrogen atoms under specific conditions.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: 3-Butoxy-2,6-difluorobenzoic acid.

Reduction: 3-Butoxy-2,6-difluorobenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Butoxy-2,6-difluorobenzyl alcohol serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for creating derivatives with specific functional groups.

Medicinal Chemistry

In drug discovery, this compound can be utilized to study enzyme inhibition and receptor interactions. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Material Science

The compound has potential applications in developing specialty chemicals and materials due to its unique fluorinated structure, which can impart desirable properties such as increased hydrophobicity or thermal stability.

Case Study 1: Enzyme Inhibition Studies

Research has demonstrated that derivatives of 3-butoxy-2,6-difluorobenzyl alcohol exhibit inhibitory effects on certain enzymes involved in metabolic pathways. These studies utilized various concentrations of the compound to assess its efficacy and mechanism of action.

Case Study 2: Synthesis of Fluorinated Compounds

A study focused on synthesizing fluorinated aromatic compounds highlighted the utility of 3-butoxy-2,6-difluorobenzyl alcohol as a precursor. The research detailed the reaction conditions that yielded high-purity products suitable for pharmaceutical applications.

Mechanism of Action

The mechanism by which 3-butoxy-2,6-difluorobenzyl alcohol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the biological context and the specific research application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Alkoxy Chain Length

3-Ethoxy-2,6-difluorobenzyl Alcohol (CAS: H31510)

- Molecular Formula : C₉H₁₀F₂O₂

- Molecular Weight : 188.17 g/mol

- Key Differences: Replacing butoxy with ethoxy reduces the chain length, decreasing lipophilicity (logP ~1.8 vs. ~3.5 for butoxy). This impacts solubility in nonpolar solvents and membrane permeability in biological systems .

2,6-Difluoro-3-methoxybenzyl Alcohol

- Molecular Formula : C₈H₈F₂O₂

- Molecular Weight : 174.14 g/mol

- Key Differences: The methoxy group further shortens the chain, enhancing solubility in polar solvents (e.g., water or ethanol) but reducing metabolic stability due to easier oxidative demethylation .

Table 1: Alkoxy Substituent Comparison

| Compound | Alkoxy Group | Molecular Weight (g/mol) | logP* | Key Applications |

|---|---|---|---|---|

| 3-Butoxy-2,6-difluorobenzyl | Butoxy (C₄) | 216.23 | ~3.5 | Pharmaceutical intermediates |

| 3-Ethoxy-2,6-difluorobenzyl | Ethoxy (C₂) | 188.17 | ~1.8 | Agrochemical synthesis |

| 2,6-Difluoro-3-methoxybenzyl | Methoxy (C₁) | 174.14 | ~0.9 | Hydrogen-bonding studies |

*Estimated based on substituent contributions.

Halogenation Patterns

4-Bromo-2,6-difluorobenzyl Alcohol (CAS: 162744-59-4)

- Molecular Formula : C₇H₅BrF₂O

- Molecular Weight : 223.01 g/mol

- Key Differences : Bromine at the 4-position introduces steric bulk and serves as a leaving group in nucleophilic substitutions. This compound is pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the butoxy derivative, which is more suited for etherification or esterification .

2,6-Difluoro-3-(methylthio)benzyl Alcohol (CAS: 1428234-82-5)

Table 2: Halogen and Functional Group Effects

| Compound | Substituent | Molecular Weight (g/mol) | Reactivity Highlights |

|---|---|---|---|

| 3-Butoxy-2,6-difluorobenzyl | Butoxy, F (2,6) | 216.23 | Lipophilic, stable to oxidation |

| 4-Bromo-2,6-difluorobenzyl | Bromo, F (2,6) | 223.01 | Cross-coupling intermediate |

| 2,6-Difluoro-3-(methylthio) | Methylthio, F (2,6) | 190.21 | Thiol-mediated reactions |

Positional Isomerism

4,5-Difluoro-2-methoxybenzyl Alcohol (CAS: 54-PC302968)

- Molecular Formula : C₈H₈F₂O₂

- Molecular Weight : 174.14 g/mol

- Key Differences: Fluorines at 4,5 positions create a steric and electronic environment distinct from 2,6-difluoro substitution.

Biological Activity

3-Butoxy-2,6-difluorobenzyl alcohol (CAS Number: 1706435-02-0) is a synthetic compound characterized by its unique structure, which includes a difluorobenzyl moiety and a butoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula : C₁₁H₁₄F₂O₂

- Molecular Weight : 216.224 g/mol

- Storage Conditions : Ambient temperature

3-Butoxy-2,6-difluorobenzyl alcohol's biological activity is primarily attributed to its interaction with various enzymatic pathways. The presence of fluorine atoms in the benzyl ring can influence the compound's hydrophobicity and electron distribution, potentially enhancing its binding affinity to biological targets.

Biological Activity Overview

The biological activities of 3-butoxy-2,6-difluorobenzyl alcohol include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation as a potential antimicrobial agent.

- Enzyme Inhibition : Research has shown that fluorinated alcohols can modulate enzyme activity. For instance, related compounds have been found to inhibit alcohol dehydrogenase (ADH), which plays a significant role in ethanol metabolism .

- Cellular Effects : The compound has been studied for its effects on cell viability and proliferation in various cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Effects

A study evaluating the antimicrobial properties of fluorinated benzyl alcohol derivatives found that these compounds exhibited significant activity against several bacterial strains. The structure-activity relationship (SAR) analysis indicated that the presence of the butoxy group enhances the lipophilicity of the compound, potentially improving membrane penetration and antibacterial efficacy .

Enzyme Interaction Studies

Research involving horse liver alcohol dehydrogenase (ADH) revealed that fluorinated benzyl alcohols could bind to the enzyme in multiple conformations, affecting the rate of hydride transfer during catalysis. The presence of fluorine atoms was shown to alter the enzyme's substrate specificity and catalytic efficiency .

Cytotoxicity and Antiproliferative Activity

In vitro studies have demonstrated that 3-butoxy-2,6-difluorobenzyl alcohol can induce cytotoxic effects in cancer cell lines. The compound appears to disrupt cellular processes critical for proliferation, leading to increased apoptosis rates in treated cells .

Q & A

Q. What are the common synthetic routes for preparing 3-butoxy-2,6-difluorobenzyl alcohol?

A typical synthesis involves multi-step halogenation and alkoxylation. Starting with 2,6-difluorotoluene, bromination at the para-position followed by nucleophilic substitution with butanol yields the butoxy intermediate. Subsequent oxidation (e.g., using KMnO₄ or CrO₃) converts the methyl group to a carboxylic acid, which is reduced to the alcohol via LiAlH₄ or NaBH₄. Purification often employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Q. How should researchers handle solubility challenges when preparing stock solutions of this compound?

Due to its limited aqueous solubility, dissolve the compound in DMSO or ethanol (≥99% purity) as primary solvents. For in vitro studies, prepare a 10 mM stock solution by heating to 37°C with sonication. Aliquot and store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid freeze-thaw cycles to prevent degradation .

Q. What analytical techniques are recommended for assessing purity and structural confirmation?

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient). Purity thresholds >98% are standard for research-grade material .

- Structural Confirmation : Combine H/C NMR (in CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS). Fluorine substituents exhibit distinct splitting patterns in NMR .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of 3-butoxy-2,6-difluorobenzyl alcohol?

Key parameters include:

- Temperature Control : Maintain ≤0°C during bromination to minimize side products.

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for alkoxylation to enhance reaction rates .

- Solvent System : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.

Yield optimization often requires iterative DOE (Design of Experiments) approaches .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Unexpected splitting may arise from diastereotopic protons or residual solvents. Strategies:

Q. How do substituent positions (butoxy vs. fluoro) influence the compound’s reactivity in downstream applications?

The electron-withdrawing fluorine groups (meta to alcohol) increase the acidity of the hydroxyl proton (pKa ~10-12), enhancing its nucleophilicity in esterification or etherification. The butoxy group (para to alcohol) introduces steric bulk, affecting regioselectivity in cross-coupling reactions. Computational studies (e.g., Fukui indices) can predict reactive sites .

Methodological Considerations

Q. What safety protocols are critical for handling 3-butoxy-2,6-difluorobenzyl alcohol?

Q. How can researchers validate the compound’s role as a building block in drug discovery?

- SAR Studies : Synthesize analogs (e.g., varying alkoxy chain length) and test bioactivity (e.g., enzyme inhibition assays).

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to elucidate binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.